Odor Threshold vs. 2,5-Dimethyl Analog: pH-Dependent Differential Sensitivity
5-Hydroxy-4-methylfuran-3-one (norfuraneol) exhibits a >380-fold higher odor threshold in aqueous solution at pH 3 compared to its 2,5-dimethyl analog 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol) [1]. While the detection threshold of furaneol drops from 60 μg/L at pH 3 to 2,500 μg/L at pH 6, norfuraneol's threshold shifts from 23,000 μg/L to 31,000 μg/L across the same pH range, indicating lower overall olfactory potency and distinct pH-response profiles [1]. In fresh tomato, norfuraneol occurs below its threshold concentration, whereas furaneol is present well above its threshold and ranks among the top 10 contributors to tomato aroma [2].
| Evidence Dimension | Odor detection threshold in aqueous solution |
|---|---|
| Target Compound Data | 23,000 μg/L (pH 3); 31,000 μg/L (pH 6) |
| Comparator Or Baseline | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol): 60 μg/L (pH 3); 2,500 μg/L (pH 6) |
| Quantified Difference | >380-fold higher threshold at pH 3 (23,000 vs. 60 μg/L) |
| Conditions | Aqueous solution, pH 3 and pH 6, sensory panel odor threshold determination |
Why This Matters
This quantitative differential dictates which compound will be perceived at food-relevant concentrations, directly impacting flavor formulation and aroma contribution calculations.
- [1] Food Chemistry (Table 5.19). (n.d.). Odor thresholds of 4-hydroxy-5-methyl- (I) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (II) as a function of pH. Retrieved from https://issuhub.com/view/index/4356?pageIndex=407 View Source
- [2] Buttery, R. G., Takeoka, G. R., & Ling, L. C. (1995). Furaneol: Odor Threshold and Importance to Tomato Aroma. Journal of Agricultural and Food Chemistry, 43(6), 1638–1640. View Source
